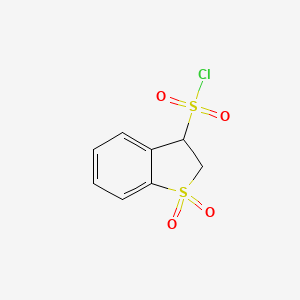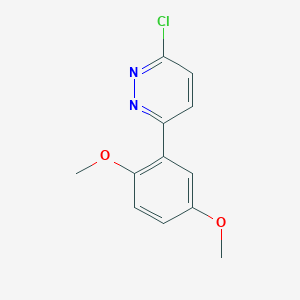
3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine
説明
3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine is a chemical compound with the molecular formula C12H11ClN2O2 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, often involves the use of heteroaromatic scaffolds . The negative potential region is usually related to the lone pair of electronegative atoms, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine consists of a pyridazine ring substituted with a chlorine atom and a 2,5-dimethoxyphenyl group . The molecular weight is 250.68 .Chemical Reactions Analysis
Pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are considered ‘privileged structures’ in medicinal chemistry .Physical And Chemical Properties Analysis
The predicted density of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine is 1.246±0.06 g/cm3 . The predicted boiling point is 400.6±40.0 °C . The melting point and flash point are not available .科学的研究の応用
Corrosion Inhibition
Research on pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, has shown promising applications in the field of corrosion inhibition. These compounds have been tested for their effectiveness in protecting mild steel surfaces against corrosion in acidic environments. For instance, Olasunkanmi, Mashuga, and Ebenso (2018) conducted experiments revealing that pyridazine derivatives exhibit significant corrosion inhibition efficiency, attributed to the formation of a protective film on the steel surface. The study employed potentiodynamic polarization, electrochemical impedance spectroscopy, and theoretical simulations to demonstrate the compounds' mixed-type inhibition properties, which prevent both anodic and cathodic processes involved in corrosion. This research underscores the potential of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine and related derivatives as effective corrosion inhibitors in industrial applications (Olasunkanmi et al., 2018).
Herbicidal Activity
Early studies have evaluated the herbicidal activity of various pyridazine derivatives. Tamura and Jojima (1963) investigated the efficacy of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine and similar compounds in controlling weed growth. Their research demonstrated noticeable pre-emergence herbicidal effects on radish and millet, suggesting that these compounds could serve as potential herbicides. The relationship between the chemical structure of pyridazine derivatives and their herbicidal activity was explored, providing insights into the development of new agrochemicals (Tamura & Jojima, 1963).
Synthesis and Biological Activity
Recent advancements in chemical synthesis have highlighted the versatility of pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, in generating compounds with significant biological activities. For example, Sallam et al. (2021) synthesized and characterized triazole pyridazine derivatives, revealing their potential anti-tumor and anti-inflammatory properties through various spectroscopic techniques and theoretical calculations. This study exemplifies the broader applicability of pyridazine derivatives in medicinal chemistry and drug design, opening avenues for the development of new therapeutic agents (Sallam et al., 2021).
将来の方向性
Pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, have numerous practical applications and are present in some commercially available drugs and agrochemicals . They continue to be a focus in drug discovery programmes , indicating potential future directions in medicinal chemistry and pharmacology.
特性
IUPAC Name |
3-chloro-6-(2,5-dimethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-8-3-5-11(17-2)9(7-8)10-4-6-12(13)15-14-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUQDUYWDFNJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



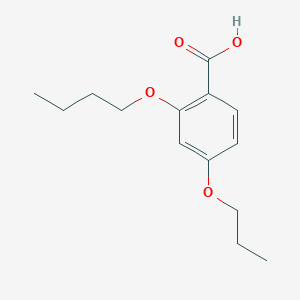
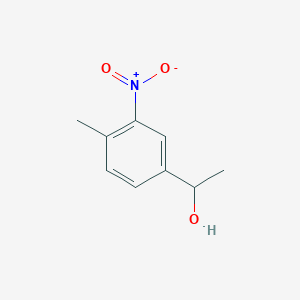
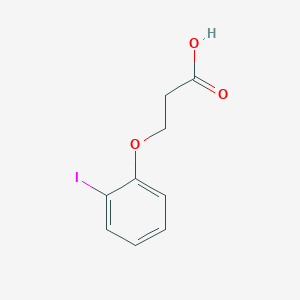
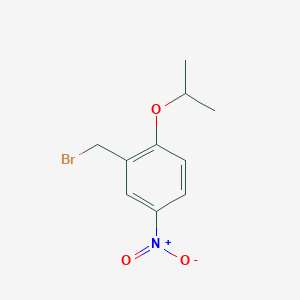
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
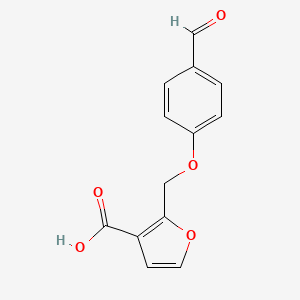
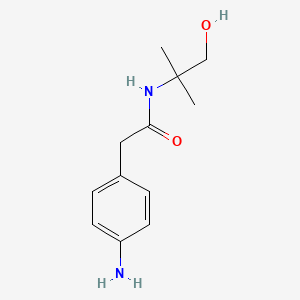
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)
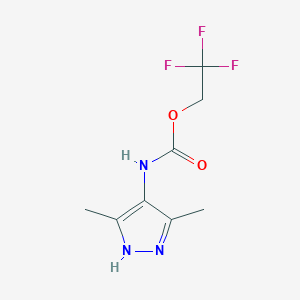
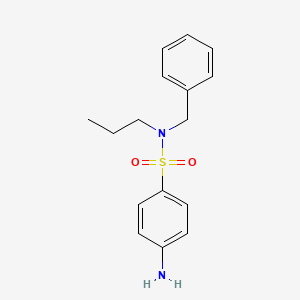
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
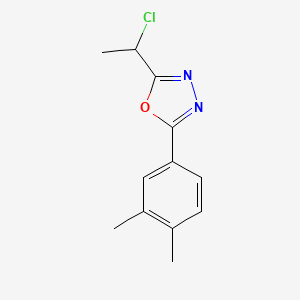
![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)
